Crystalline Stability Advantage Over Volatile Analogs
2,5-Diphenylpyrrolidine offers a critical handling advantage over its aliphatic analog 2,5-dimethylpyrrolidine. The diphenyl derivative is a non-volatile, stable crystalline compound [1]. This is in direct contrast to the 2,5-dimethyl analog, which is volatile, making it difficult to scale up procedures and recover the chiral auxiliary for recycling [1].
| Evidence Dimension | Physical State and Volatility |
|---|---|
| Target Compound Data | Non-volatile, stable crystalline compound; melting point 50 °C [2] |
| Comparator Or Baseline | 2,5-Dimethylpyrrolidine: Volatile liquid; recovery and recycling problematic [1] |
| Quantified Difference | Qualitative: Non-volatile vs. volatile; quantitative: Solid (m.p. 50 °C) vs. liquid (b.p. ~80-90 °C) |
| Conditions | Standard laboratory handling and synthesis scale-up [1] |
Why This Matters
The non-volatile, crystalline nature of 2,5-diphenylpyrrolidine enables easier handling, accurate weighing, and efficient recovery/recycling, which are critical for cost-effective scale-up and reproducible reaction yields.
- [1] Aldous, D. J.; Dutton, W. M.; Steel, P. G. Tetrahedron: Asymmetry 2000, 11, 2455-2462. View Source
- [2] Tokyo Chemical Industry Co., Ltd. (2R,5R)-2,5-Diphenylpyrrolidine. Product Number: D3185. View Source
